molecular formula C15H20N4 B14353432 N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine CAS No. 90278-18-5

N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B14353432
CAS No.: 90278-18-5
M. Wt: 256.35 g/mol
InChI Key: WNGZDCAQUFWWMH-UHFFFAOYSA-N
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Description

N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound belonging to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the triazole ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides.

    Alkylation: The diethylamine group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.

    Prop-1-en-1-yl Group Addition: The prop-1-en-1-yl group can be added through a Wittig reaction or similar olefination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be explored for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound of the triazole family.

    N,N-Diethyl-1-phenyl-1H-1,2,3-triazol-5-amine: A similar compound lacking the prop-1-en-1-yl group.

    N,N-Diethyl-1-phenyl-4-methyl-1H-1,2,3-triazol-5-amine: A similar compound with a methyl group instead of the prop-1-en-1-yl group.

Uniqueness

N,N-Diethyl-1-phenyl-4-(prop-1-en-1-yl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the prop-1-en-1-yl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

90278-18-5

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

N,N-diethyl-3-phenyl-5-prop-1-enyltriazol-4-amine

InChI

InChI=1S/C15H20N4/c1-4-10-14-15(18(5-2)6-3)19(17-16-14)13-11-8-7-9-12-13/h4,7-12H,5-6H2,1-3H3

InChI Key

WNGZDCAQUFWWMH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(N=NN1C2=CC=CC=C2)C=CC

Origin of Product

United States

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